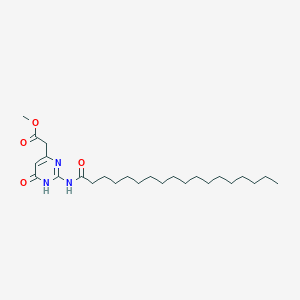
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is a chemical compound with the molecular formula C7H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride typically involves the methylation of 6-amino purine derivatives. One common method includes the reaction of 6-amino-7H-purine with methyl iodide under basic conditions to introduce the methyl groups at the 7 and 9 positions. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Applications De Recherche Scientifique
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to nucleic acids and their analogs, helping to understand DNA and RNA interactions.
Industry: It may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride involves its interaction with nucleic acids. It can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The compound’s molecular targets include enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyladenine: Similar in structure but with a single methyl group at the 7 position.
9-Methyladenine: Contains a methyl group at the 9 position.
6-Amino-7-methylpurine: Similar but with a single methyl group at the 7 position.
Uniqueness
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is unique due to the presence of two methyl groups at the 7 and 9 positions, which can significantly alter its chemical and biological properties compared to its mono-methylated counterparts. This dual methylation can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClN5 |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
7,9-dimethylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C7H10N5.ClH/c1-11-4-12(2)7-5(11)6(8)9-3-10-7;/h3-4H,1-2H3,(H2,8,9,10);1H/q+1;/p-1 |
Clé InChI |
SMLLJBRDEYSTIE-UHFFFAOYSA-M |
SMILES canonique |
CN1C=[N+](C2=NC=NC(=C21)N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

